molecular formula C6H13ClO B13196810 1-Chloro-4-methoxypentane CAS No. 84691-50-9

1-Chloro-4-methoxypentane

Cat. No.: B13196810
CAS No.: 84691-50-9
M. Wt: 136.62 g/mol
InChI Key: UEXXIRFJXVFWTG-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxypentane is an organic compound with the molecular formula C₆H₁₃ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a pentane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxypentane can be synthesized through several methods. One common approach involves the reaction of 4-methoxypentanol with thionyl chloride (SOCl₂) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and temperature regulation.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxypentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, resulting in the formation of different substituted products.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form 4-methoxypentane by using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products like 4-methoxypentanol, 4-methoxypentylamine, or 4-methoxypentylthiol can be formed.

    Oxidation: 4-Methoxypentanal or 4-methoxypentanoic acid.

    Reduction: 4-Methoxypentane.

Scientific Research Applications

1-Chloro-4-methoxypentane is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in organic synthesis, it is used to prepare other complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxypentane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in oxidation and reduction reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    1-Chloro-4-methylpentane: Similar structure but with a methyl group instead of a methoxy group.

    1-Chloro-4-methoxybutane: Shorter carbon chain with similar functional groups.

    4-Chloro-1-methoxypentane: Different position of the chlorine and methoxy groups.

Uniqueness: 1-Chloro-4-methoxypentane is unique due to the combination of its chlorine and methoxy functional groups on a pentane chain, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

84691-50-9

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-4-methoxypentane

InChI

InChI=1S/C6H13ClO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

UEXXIRFJXVFWTG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCl)OC

Origin of Product

United States

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